2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide is a complex organic compound that features a triazole ring, chlorophenyl, and methylphenyl groups
Preparation Methods
The synthesis of 2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The final step involves the formation of the acetamide linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The triazole ring and phenyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and phenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and phenyl-substituted acetamides. Compared to these compounds, 2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H20Cl3N5OS |
---|---|
Molecular Weight |
544.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H20Cl3N5OS/c1-15-3-5-17(6-4-15)24-31-32-25(33(24)20-10-8-19(26)9-11-20)35-14-23(34)30-29-16(2)18-7-12-21(27)22(28)13-18/h3-13H,14H2,1-2H3,(H,30,34)/b29-16+ |
InChI Key |
DETMHESIMMJZNO-MUFRIFMGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C(\C)/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=C(C)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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